

# PYR01: A Targeted Approach to Eradicating HIV-1 Infected Cells

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## Compound of Interest

Compound Name: PYR01

Cat. No.: B11930888

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## Introduction

The persistence of latent HIV-1 reservoirs in infected individuals remains the primary obstacle to a curative therapy. While antiretroviral therapy (ART) effectively suppresses viral replication, it does not eliminate these reservoirs. A novel and promising strategy to address this challenge is the targeted elimination of HIV-1 infected cells. **PYR01**, a pyrimidone-based small molecule, has emerged as a potent "Targeted Activator of Cell Kill" (TACK). This document provides a comprehensive technical overview of **PYR01**, its mechanism of action, supporting experimental data, and detailed protocols for its evaluation.

## Core Mechanism of Action: Premature Protease Activation and Pyroptosis

**PYR01** represents a class of bifunctional molecules that, in addition to inhibiting reverse transcriptase, selectively induce cell death in HIV-1 expressing cells. Its mechanism is independent of the host immune system and relies on the targeted manipulation of a viral enzymatic process.

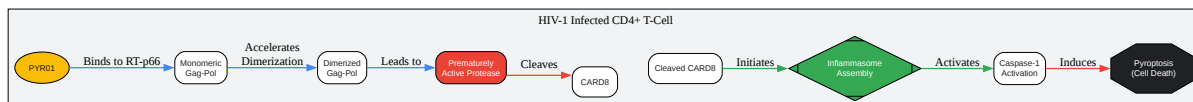
**PYR01** acts as an allosteric modulator, binding to the reverse transcriptase-p66 domain of the monomeric HIV-1 Gag-Pol polyprotein.<sup>[1]</sup> This binding accelerates the dimerization of Gag-Pol, leading to the premature activation of the viral protease.<sup>[2][3][4]</sup> Under normal circumstances,

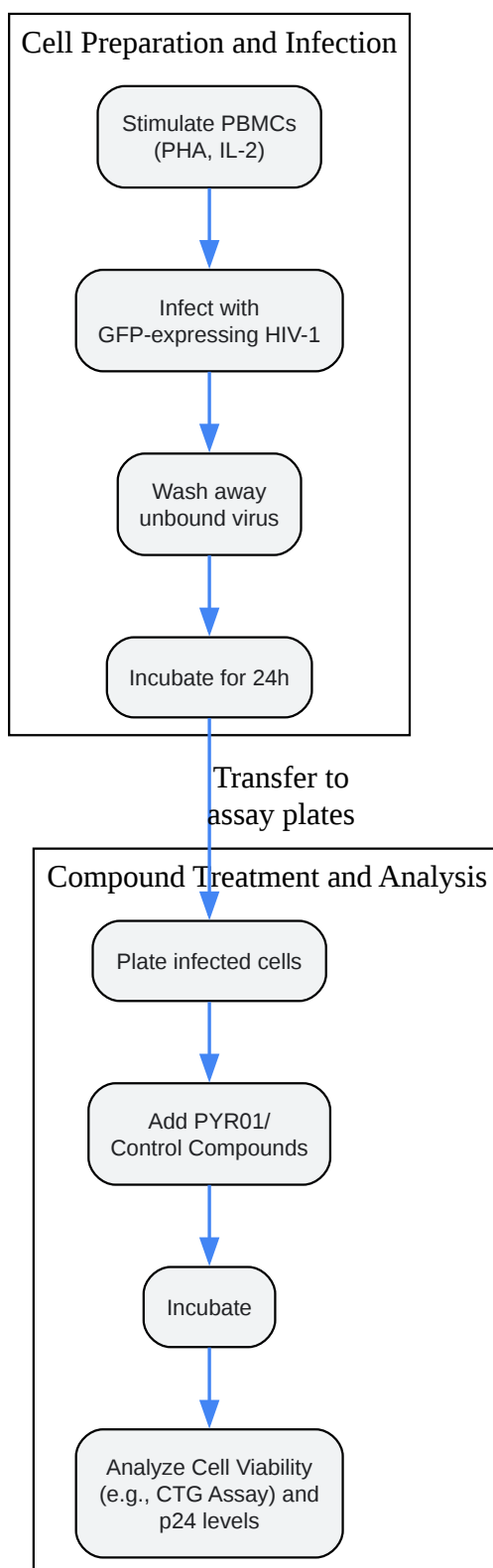
protease activation is a finely tuned process that occurs late in the viral life cycle, during or after virion budding, to ensure the proper assembly of new infectious particles.[4]

The premature activation of the protease within the cytoplasm of the infected cell has profound consequences. The untimely active protease begins to cleave host cell proteins, including the N-terminus of the caspase recruitment domain-containing protein 8 (CARD8).[2][5] The cleavage of CARD8 initiates the assembly of a caspase-1-dependent inflammasome, a multiprotein complex that triggers a highly inflammatory form of programmed cell death known as pyroptosis.[2][6] This process ultimately leads to the destruction of the HIV-1 infected cell, preventing further viral production.

## Signaling Pathway and Experimental Workflow

The signaling cascade initiated by **PYR01** and the general workflow for its evaluation are depicted below.





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